2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition . Its structure features a thiadiazole core substituted with a sulfanyl group and an acetamide-linked pyrimidine moiety. The synthesis typically involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with activated carboxylic acid derivatives (e.g., pyrimidin-2-ylacetic acid) using carbodiimide reagents like EDC and HOBt .
Properties
Molecular Formula |
C8H8N6OS2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C8H8N6OS2/c9-6-13-14-8(17-6)16-4-5(15)12-7-10-2-1-3-11-7/h1-3H,4H2,(H2,9,13)(H,10,11,12,15) |
InChI Key |
XFTFOVFEKLUOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Properties
- Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial enzymes and disrupt essential metabolic pathways.
- Anti-inflammatory Effects : In silico studies have shown that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies suggest favorable binding interactions, indicating potential as an anti-inflammatory agent .
- Anticancer Potential : Preliminary studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity. This suggests its utility in cancer therapeutics, particularly in targeting proliferative diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide exhibited significant inhibition zones, suggesting strong antibacterial properties .
Case Study 2: Anti-inflammatory Mechanism
Molecular docking studies conducted on this compound revealed its potential as a 5-lipoxygenase inhibitor. The binding affinity was assessed using computational methods, demonstrating that modifications to the thiadiazole ring could enhance its inhibitory effects against inflammatory pathways .
Case Study 3: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with this compound showed dose-dependent inhibition of cell growth. Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Structural Analogs within the 1,3,4-Thiadiazole Class
Compounds sharing the 1,3,4-thiadiazole core but differing in substituents exhibit variations in physicochemical and biological properties:
Key Observations :
- Synthetic Yields : Higher yields (e.g., 88% for 5h) correlate with less sterically hindered substituents like benzylthio .
Analogs with Modified Heterocycles
Oxadiazole-Based Derivatives ()
Compounds such as 8t–8w replace the thiadiazole with oxadiazole, altering electronic and steric profiles:
- 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) :
Comparison :
- Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom may enhance π-stacking interactions in biological targets, while oxadiazole’s oxygen could improve metabolic stability .
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives ()
Compounds like 4a–k incorporate fused imidazole-thiadiazole systems:
- 4a (2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) :
Key Difference :
Analogs with Pyrimidine and Triazole Modifications
- N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide () :
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide () :
Comparison with Target Compound :
- The target compound’s pyrimidin-2-yl group offers a balance of hydrophilicity and π-stacking capability, contrasting with bulkier triazolopyrimidine derivatives .
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This review aims to summarize the biological activity of this compound, particularly its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 241.30 g/mol. The structure consists of a thiadiazole ring linked to a pyrimidine moiety through an acetamide group, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. The 1,3,4-thiadiazole scaffold has been associated with significant antibacterial and antifungal activities:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | 31.25 | Inhibition zone against E. coli and Streptococcus pyogenes |
| Thiadiazole derivatives | 32.6 | Higher activity than itraconazole against fungal strains |
The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, outperforming standard antibiotics in some cases .
Antiviral Activity
Research indicates that compounds containing the thiadiazole moiety can inhibit viral replication. Specifically, derivatives of thiadiazoles have shown efficacy against various viruses:
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring enhance antiviral potency .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (breast cancer) | 15.0 |
| Compound D | HeLa (cervical cancer) | 20.5 |
These findings suggest that the incorporation of the thiadiazole ring may contribute to the inhibition of tumor growth through various mechanisms such as cell cycle arrest and induction of apoptosis .
Case Studies
- Antimicrobial Screening : A study conducted by Kadi et al. synthesized new derivatives of 2-amino-1,3,4-thiadiazole and evaluated their antimicrobial activity against several strains. The p-chlorophenyl derivative showed significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus with MIC values lower than those of standard drugs like ampicillin .
- Antiviral Efficacy : In vitro studies demonstrated that certain thiadiazole derivatives inhibited HIV replication with IC50 values significantly lower than those observed for existing antiviral agents .
Q & A
Q. What are the optimal synthetic routes for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with α-chloroacetamide derivatives in the presence of a base (e.g., KOH or EtN). Key parameters include:
- Temperature Control : Reactions are exothermic; cooling to 0°C prevents side reactions .
- Solvent Selection : Dichloromethane or dry benzene improves solubility and reaction efficiency .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography .
- Yield Optimization : Adjusting stoichiometry (1:1:1 molar ratio of reactants) and reaction time (typically 4–6 hours) minimizes impurities .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the acetamide backbone, thiadiazole ring, and pyrimidinyl substituents .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion) and detects fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to confirm purity (>95%) .
- HPLC : Reversed-phase chromatography with UV detection resolves trace impurities .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Density functional theory (DFT) predicts electron distribution, reactive sites (e.g., sulfanyl group), and stability of intermediates .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases) to prioritize substituents for synthesis .
- Reaction Path Modeling : Tools like ICReDD’s workflow integrate computational and experimental data to optimize reaction steps (e.g., substitution at the thiadiazole ring) .
- Example : Modifying the pyrimidinyl group with electron-withdrawing substituents (e.g., -Cl, -NO) may enhance binding affinity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities affecting results .
- Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., reference inhibitors) .
- Structure-Activity Relationship (SAR) : Systematically test derivatives to isolate structural contributors to activity discrepancies (e.g., thiadiazole vs. oxadiazole analogs) .
- Meta-Analysis : Compare data across published studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. What strategies are effective for studying the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation or substitution reactions via UV-Vis spectroscopy at controlled pH (e.g., 2–12) and temperatures (25–80°C) .
- Stability Profiling : Accelerated stability tests (40°C/75% RH) identify degradation products, analyzed by LC-MS .
- pH-Dependent Reactivity : Use buffered solutions (phosphate, acetate) to assess sulfanyl group oxidation or hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
